N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1H-indol-1-yl)acetamide
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1H-indol-1-yl)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 3. The acetamide side chain is linked to a 4-methylindole moiety, a structural motif associated with diverse biological activities, including anticancer and antimicrobial properties . The compound’s molecular formula is C₁₇H₁₇N₅OS, with a CAS registry number 879031-92-2 .
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-3-2-4-13-12(10)7-8-20(13)9-14(21)17-16-19-18-15(22-16)11-5-6-11/h2-4,7-8,11H,5-6,9H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMMDDFBXYEZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NN=C(S3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates under acidic or basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Coupling of the Thiadiazole and Indole Derivatives: The final step involves coupling the thiadiazole and indole derivatives through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under appropriate conditions.
Substitution: Nucleophiles or electrophiles under conditions such as heating, catalysis, or the presence of solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or tool for studying biological processes and pathways.
Medicine: As a potential therapeutic agent for treating diseases or conditions.
Industry: As a component in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1H-indol-1-yl)acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole-Based Acetamides
The following compounds share the 1,3,4-thiadiazole-acetamide backbone but differ in substituents, enabling comparative analysis of structure-activity relationships (SAR):
Key Observations:
- Substituent Effects on Thiadiazole: The cyclopropyl group in the target compound introduces steric rigidity and moderate lipophilicity, contrasting with bulkier groups like 4-chlorophenyl or benzylthio in analogs . Smaller substituents may enhance membrane permeability.
- Acetamide Side Chain Diversity: The target’s 4-methylindole side chain is unique among the listed analogs, which primarily feature phenoxy or piperazinyl groups. Indole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets like kinases or DNA . Phenoxy derivatives (e.g., 5e, 5h) exhibit moderate yields (74–88%) and melting points (132–160°C), suggesting stable crystalline forms .
Indole-Containing Analogues with Heterocyclic Cores
Compounds combining indole with other heterocycles highlight the target’s structural novelty:
Key Observations:
- Core Heterocycle Comparison :
- 1,3,4-Thiadiazole (target) vs. 1,3,4-oxadiazole : The sulfur atom in thiadiazole increases electron density and metabolic stability compared to oxygen in oxadiazole, which may influence redox activity and target binding .
- Indole Positioning : The target’s indole is N-linked (position 1), whereas analogs in feature C3-linked indole. N-Linked indoles may exhibit distinct electronic profiles and steric interactions.
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from recent research.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O5S |
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | TXOZBPOYMPPGNS-UHFFFAOYSA-N |
The compound exhibits various mechanisms of action that contribute to its biological activity:
- Anticancer Activity : Studies have shown that thiadiazole derivatives can inhibit cancer cell proliferation through apoptosis and cell cycle arrest mechanisms. The presence of the indole moiety enhances its interaction with cellular targets involved in cancer progression .
- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains. The thiadiazole ring is known for its ability to disrupt bacterial cell wall synthesis, making it a potential candidate for antibiotic development .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing cytokine release and inflammation in various models .
Case Study 1: Anticancer Activity
A study published in the Asian Journal of Chemistry evaluated the anticancer effects of various thiadiazole derivatives, including this compound. The compound exhibited IC50 values indicating potent activity against several cancer cell lines, including breast and colon cancer cells .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Research Findings
Recent findings highlight the following key points regarding the biological activity of this compound:
- Cytotoxicity : The compound showed selective cytotoxicity towards cancer cells with minimal effects on normal cells, indicating a favorable therapeutic index.
- Synergistic Effects : Combinations with other chemotherapeutic agents enhanced efficacy, suggesting potential for combination therapies in cancer treatment.
Q & A
Basic: What synthetic methodologies are optimized for preparing N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1H-indol-1-yl)acetamide?
Methodological Answer:
The synthesis typically involves coupling a 1,3,4-thiadiazole scaffold with an indole-acetamide moiety. Key steps include:
- Cyclopropane introduction : Cyclopropane groups are introduced via cyclopropanation reagents (e.g., ethyl diazoacetate) under controlled conditions to avoid ring-opening side reactions.
- Thiadiazole formation : 1,3,4-Thiadiazole cores are synthesized from thiosemicarbazides via oxidative cyclization using reagents like bromine in acetic acid .
- Acetamide coupling : The indole-acetamide group is attached via nucleophilic substitution or carbodiimide-mediated coupling, with purity confirmed by elemental analysis, NMR, and LC-MS .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
X-ray crystallography using SHELXL/SHELXTL programs is critical for resolving bond geometry and stereoelectronic effects. For example:
- ORTEP-3 visualizes thermal ellipsoids to assess positional disorder in the cyclopropyl or indole groups .
- WinGX Suite refines hydrogen bonding networks, particularly between the acetamide carbonyl and thiadiazole nitrogen, which influence molecular packing .
- Validation : Check for R-factor convergence (<5%) and validate against Cambridge Structural Database entries to resolve discrepancies in bond lengths/angles .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1678 cm, N-H bend at ~3305 cm) .
- NMR : NMR identifies indole C-H environments (δ 7.0–7.6 ppm) and cyclopropyl protons (δ 1.0–1.5 ppm). NMR distinguishes thiadiazole carbons (δ 160–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]) and fragments like the thiadiazole ring (m/z 130–160) .
Advanced: How do substituents on the thiadiazole ring influence anticancer activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Cyclopropyl vs. alkyl groups : Cyclopropyl enhances membrane permeability due to reduced steric hindrance, improving IC values (e.g., 0.034–0.084 mmol L against A549/MCF-7) compared to ethyl or methyl substituents .
- Indole positioning : 4-Methylindole increases aromatase inhibition (IC 0.062 mmol L) by optimizing hydrophobic interactions with enzyme pockets .
- Validation : Use comparative docking (e.g., AutoDock Vina) and MD simulations to correlate substituent effects with binding free energy changes .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Cytotoxicity : MTT assays on cancer cell lines (e.g., A549, MCF-7) with cisplatin as a positive control. Include NIH3T3 fibroblasts to assess selectivity .
- Enzyme inhibition : Fluorometric assays for aromatase or acetylcholinesterase activity, using ketoconazole or donepezil as references .
- Dose-response curves : Calculate IC via nonlinear regression (GraphPad Prism) with triplicate replicates to ensure statistical significance .
Advanced: How to address contradictory data in pharmacological studies (e.g., varying IC50_{50}50)?
Methodological Answer:
- Source analysis : Check assay conditions (e.g., serum concentration, passage number) that alter cell viability. For example, FBS-free media may overestimate toxicity .
- Metabolic interference : Test for off-target effects via cytochrome P450 inhibition assays (e.g., CYP3A4) .
- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for direct target engagement or RNA-seq to identify compensatory pathways .
Advanced: What computational strategies predict BBB penetration for CNS-targeted derivatives?
Methodological Answer:
- FEP-guided optimization : Free energy perturbation calculations (e.g., Schrödinger FEP+) optimize substituents like cyclohexylmethyl to enhance logBB values (>0.3) .
- Permeability prediction : Use Molina’s rule (PSA <90 Å, logP 1–3) or machine learning models (e.g., SwissADME) to prioritize analogs .
- In vivo validation : Perform pharmacokinetic studies in rodents, measuring brain/plasma ratios via LC-MS/MS .
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Activation strategy : Replace chloroacetyl chloride with HATU/DIPEA for milder, higher-yielding amide bond formation .
- Solvent optimization : Use anhydrous DMF or THF to minimize hydrolysis of reactive intermediates .
- Purification : Employ flash chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethanol/water) to isolate pure product .
Advanced: How to design analogs targeting glutaminolysis in cancer metabolism?
Methodological Answer:
- Target identification : Focus on glutaminase (GLS1) inhibition. Use BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) as a template .
- Hybridization : Merge the thiadiazole-acetamide core with pyridazine or phenanthridinone moieties to enhance allosteric binding .
- In vitro models : Test efficacy in glutamine-dependent cell lines (e.g., P493 lymphoma) via -glutamine tracer assays .
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
- Hazard mitigation : Use Schlenk lines for air-sensitive cyclopropanation steps and fume hoods for bromine/acetic acid reactions .
- Waste disposal : Neutralize halogenated byproducts (e.g., HBr) with sodium bicarbonate before disposal .
- Analytical monitoring : Regular TLC (silica GF254, UV visualization) tracks reaction progress and minimizes exposure to intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
